Cas no 2644-94-2 (1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde)

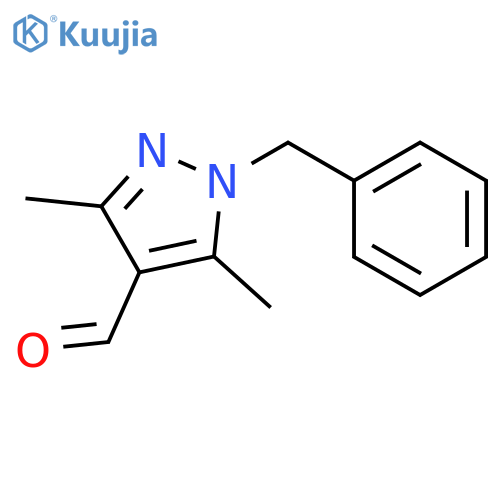

2644-94-2 structure

商品名:1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-carboxaldehyde,3,5-dimethyl-1-(phenylmethyl)-

- 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

- 1-Benzyl-3,5-dimethyl-4-formyl-pyrazol

- 1-Benzyl-4-formyl-3,5-dimethyl-pyrazol

- 3,5-dimethyl-1-benzylpyrazole-4-carbaldehyde

- AC1LJ5MX

- AC1Q2PUJ

- BB_SC-1239

- CTK4F7896

- CAA64494

- EN300-05774

- MFCD03988527

- BB 0219219

- KQZFABYWVRTOFK-UHFFFAOYSA-N

- SCHEMBL3322315

- CS-0450335

- 1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde

- DTXSID90359534

- 1H-Pyrazole-4-carboxaldehyde, 3,5-dimethyl-1-(phenylmethyl)-

- SR-01000319932-1

- AKOS000103067

- F2130-0012

- 2644-94-2

- Z56921776

- SR-01000319932

- J-504275

- D87868

- 1-benzyl-3, 5-dimethylpyrazole-4-carbaldehyde

- STK125342

- 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

-

- MDL: MFCD03988527

- インチ: InChI=1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3

- InChIKey: KQZFABYWVRTOFK-UHFFFAOYSA-N

- ほほえんだ: CC1=NN(CC2=CC=CC=C2)C(=C1C=O)C

計算された属性

- せいみつぶんしりょう: 214.11072

- どういたいしつりょう: 214.110613

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.9

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.09

- ふってん: 376.7°Cat760mmHg

- フラッシュポイント: 181.6°C

- 屈折率: 1.576

- PSA: 34.89

- LogP: 2.36070

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-05774-0.1g |

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

2644-94-2 | 95% | 0.1g |

$128.0 | 2023-10-28 | |

| Enamine | EN300-05774-0.5g |

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

2644-94-2 | 95% | 0.5g |

$289.0 | 2023-10-28 | |

| Life Chemicals | F2130-0012-10g |

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

2644-94-2 | 95%+ | 10g |

$1827.0 | 2023-09-06 | |

| Enamine | EN300-05774-10.0g |

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

2644-94-2 | 95% | 10.0g |

$1500.0 | 2023-07-06 | |

| TRC | B537263-10mg |

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

2644-94-2 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-05774-2.5g |

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

2644-94-2 | 95% | 2.5g |

$582.0 | 2023-10-28 | |

| Life Chemicals | F2130-0012-0.5g |

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

2644-94-2 | 95%+ | 0.5g |

$413.0 | 2023-09-06 | |

| Life Chemicals | F2130-0012-2.5g |

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

2644-94-2 | 95%+ | 2.5g |

$725.0 | 2023-09-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0532-5G |

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde |

2644-94-2 | 95% | 5g |

¥ 4,290.00 | 2023-03-30 | |

| Fluorochem | 031459-250mg |

1-Benzyl-3,5-dimethyl-1 H -pyrazole-4-carbaldehyde |

2644-94-2 | 250mg |

£152.00 | 2022-02-28 |

1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

2644-94-2 (1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde) 関連製品

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2644-94-2)1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

清らかである:99%/99%

はかる:1.0g/5.0g

価格 ($):179.0/538.0